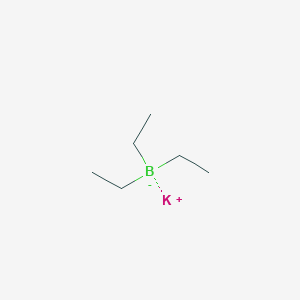
6-Chloro-2-hydroxy-quinoline-3-carboxylic acid
Übersicht
Beschreibung
6-Chloro-2-hydroxy-quinoline-3-carboxylic acid is a compound with the CAS Number: 86209-35-0. It has a molecular weight of 223.62 . The compound appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid . The InChI key is XCWIXLMCHFBXLT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 223.62 . More specific physical and chemical properties such as melting point, boiling point, and solubility may require further investigation.Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
Quinoxaline derivatives, closely related to 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid, have been explored as analytical reagents. Dutt, Sanayal, and Nag (1968) discovered that quinoxaline-2-carboxylic acid and its derivatives, including 3-chloro and 3-hydroxy derivatives, are effective for the gravimetric determination of several metal ions like Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II), highlighting their utility in trace metal analysis (Dutt, Sanayal, & Nag, 1968).
Synthetic Chemistry Applications
In the domain of synthetic chemistry, the derivatives of quinoline carboxylic acids have facilitated the development of various novel compounds. For instance, Gao et al. (2011) reported a facile synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing the potential of these derivatives in synthesizing complex molecules with potential biological activities (Gao, Liu, Jiang, & Li, 2011).
Medicinal Chemistry Applications
From a medicinal chemistry perspective, amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activities, indicating their potential as anticancer agents. Bhatt, Agrawal, and Patel (2015) synthesized various derivatives and demonstrated significant anticancer activity, highlighting the therapeutic potential of quinoline carboxylic acids and their derivatives (Bhatt, Agrawal, & Patel, 2015).
Photophysical and Electrochemical Applications
Padalkar and Sekar (2014) explored azole-quinoline based fluorophores derived from hydroxy quinoline carboxylic acids, demonstrating their potential in creating advanced materials for photophysical applications (Padalkar & Sekar, 2014). Additionally, Shah et al. (2014) investigated the electrochemical properties of a quinoxaline carboxylic acid derivative, revealing insights into the redox behavior and thermodynamic parameters of these compounds, suggesting their application in electrochemical sensors and devices (Shah et al., 2014).
Safety and Hazards
Wirkmechanismus
Mode of Action
The mode of action of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid involves interactions with its targets, leading to changes in cellular processes
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid . .
Eigenschaften
IUPAC Name |
6-chloro-2-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWIXLMCHFBXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424685 | |
| Record name | 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-hydroxy-quinoline-3-carboxylic acid | |
CAS RN |
86209-35-0 | |
| Record name | 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Methylbenzo[d]thiazole-2(3H)-thione](/img/structure/B1588168.png)

![4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1588172.png)



